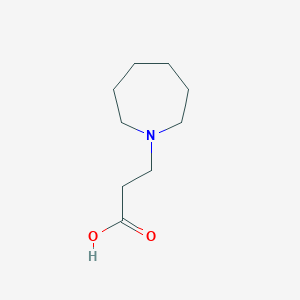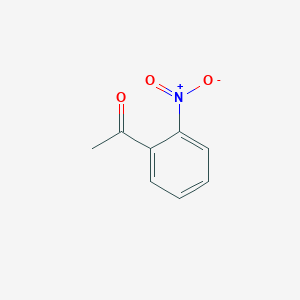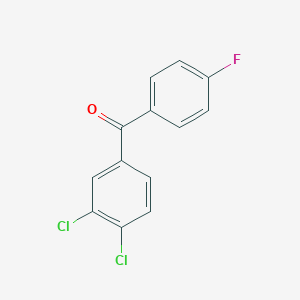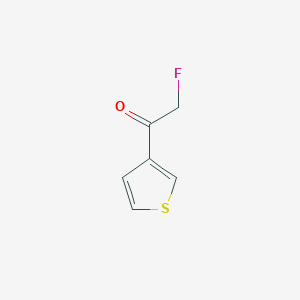
1-(3-Thienyl)-2-fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Thienyl)-2-fluoroethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-fluoro-1-(3-thienyl)ethanone or FTE and is a yellowish liquid that has a pungent odor.
Mécanisme D'action
The mechanism of action of 1-(3-Thienyl)-2-fluoroethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain proteins. It has also been suggested that this compound may act by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(3-Thienyl)-2-fluoroethanone has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Thienyl)-2-fluoroethanone in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-(3-Thienyl)-2-fluoroethanone. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the mechanism of action of this compound in more detail. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-Thienyl)-2-fluoroethanone involves the reaction of 3-thiophenecarboxaldehyde with chlorodifluoromethane in the presence of a base. This reaction leads to the formation of 1-(3-Thienyl)-2-chloro-1,1-difluoroethane, which is then treated with potassium fluoride in dimethyl sulfoxide to yield 1-(3-Thienyl)-2-fluoroethanone.
Applications De Recherche Scientifique
1-(3-Thienyl)-2-fluoroethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use as a reagent in organic synthesis. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
145652-68-2 |
|---|---|
Nom du produit |
1-(3-Thienyl)-2-fluoroethanone |
Formule moléculaire |
C6H5FOS |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-fluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H5FOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
Clé InChI |
IBDPREUHJPTZIK-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)CF |
SMILES canonique |
C1=CSC=C1C(=O)CF |
Synonymes |
Ethanone, 2-fluoro-1-(3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
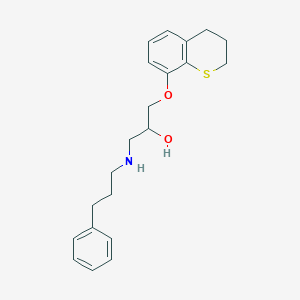
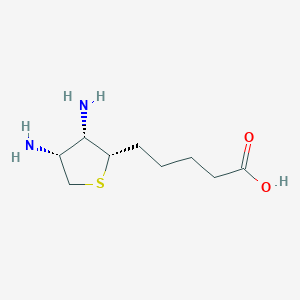
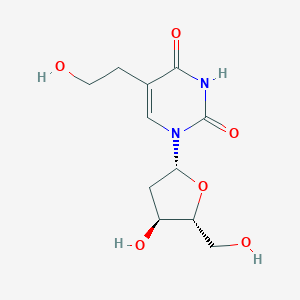
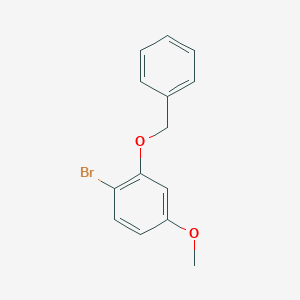
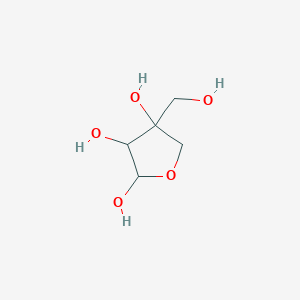
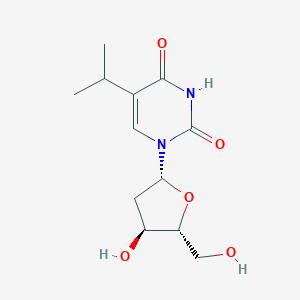
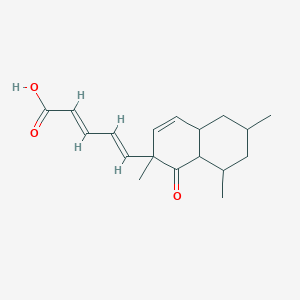
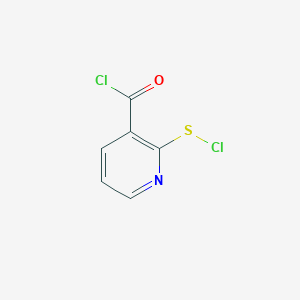
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
